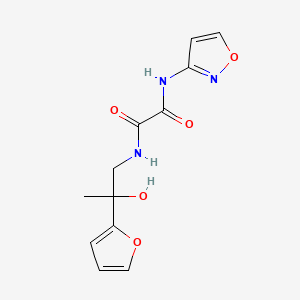

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide

Description

N1-(2-(Furan-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide is an oxalamide derivative featuring a furan-2-yl group and a hydroxypropyl chain at the N1 position, coupled with an isoxazol-3-yl moiety at the N2 position. Key structural attributes include:

- Furan ring: A heterocyclic aromatic group contributing to metabolic stability and solubility.

- Hydroxypropyl side chain: Enhances hydrophilicity and may influence metabolic pathways.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5/c1-12(18,8-3-2-5-19-8)7-13-10(16)11(17)14-9-4-6-20-15-9/h2-6,18H,7H2,1H3,(H,13,16)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCZWRCXOUUNFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=NOC=C1)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the furan and isoxazole intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

Once the intermediates are prepared, they are coupled through an amide bond formation. This step usually involves the activation of the carboxylic acid group of one intermediate, followed by its reaction with the amine group of the other intermediate under mild conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced oxalamide derivatives.

Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The furan and isoxazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substitutions

The compound shares structural motifs with oxalamides evaluated in FAO/WHO reports ( and ). Key comparisons include:

| Compound Name (FAO/WHO ID) | N1 Substituent | N2 Substituent | Key Structural Differences vs. Target Compound |

|---|---|---|---|

| N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) | 2,4-dimethoxybenzyl | 2-(pyridin-2-yl)ethyl | Aromatic methoxy groups vs. furan; pyridine vs. isoxazole |

| N1-(2-methoxy-4-methylphenyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 1769) | 2-methoxy-4-methylphenyl | 2-(5-methylpyridin-2-yl)ethyl | Methylated phenyl vs. hydroxypropyl-furan |

| N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) | Heptan-4-yl | Benzo[d][1,3]dioxole | Non-oxalamide structure; lacks isoxazole/furan |

Key Observations :

- The target compound’s furan-isoxazole combination distinguishes it from pyridine-containing analogs (No. 1768, 1769), which may exhibit different electronic properties and metabolic fates .

Metabolic Pathways and Stability

Metabolic data from FAO/WHO reports highlight critical differences:

Comparison Insights :

- Unlike No. 1776, the target compound lacks ester groups, suggesting amide hydrolysis (if any) would be the primary route. However, FAO/WHO data show that some oxalamides (e.g., No. 1768) resist amide hydrolysis, favoring oxidation instead .

Biological Activity

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide, with the CAS number 1396782-25-4, is a compound of interest due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 279.25 g/mol. The compound features a furan ring and an isoxazole moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1396782-25-4 |

| Molecular Formula | C12H13N3O5 |

| Molecular Weight | 279.25 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Antiviral Activity

The compound has also shown promising antiviral activity. Research indicates that it can inhibit viral replication in certain models, particularly against RNA viruses. The proposed mechanism involves interference with viral entry or replication processes, although specific pathways remain to be fully elucidated.

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound exhibits anti-inflammatory effects. Studies using animal models of inflammation have reported a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.

- Cytokine Modulation : It downregulates the expression of inflammatory cytokines such as TNF-alpha and IL-6.

- Viral Replication Inhibition : It may disrupt viral RNA synthesis or protein translation.

Study 1: Anticancer Activity

A study published in Cancer Letters evaluated the efficacy of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.

Study 2: Antiviral Efficacy

Research conducted by Zhang et al. (2023) demonstrated that this compound effectively inhibited the replication of influenza virus in vitro, achieving over 70% reduction in viral load at concentrations as low as 10 µM.

Study 3: Anti-inflammatory Properties

In a model of acute inflammation induced by carrageenan, administration of this compound led to a significant reduction in paw edema compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.